molecular formula C9H13NNaO8 B14755368 N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) CAS No. 302337-35-5

N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x)

Cat. No.: B14755368
CAS No.: 302337-35-5
M. Wt: 286.19 g/mol
InChI Key: BWJZOKPGTZADMS-JEDNCBNOSA-N
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Description

N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is a chelating agent widely used in various industrial and scientific applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in processes that require metal ion sequestration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction control at relatively low pressures and temperatures. The use of inexpensive raw materials and the avoidance of complex isolation steps are key factors in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) primarily undergoes chelation reactions with metal ions. It forms stable 1:1 chelate complexes with cations having a charge number of at least +2, such as calcium and magnesium .

Common Reagents and Conditions

The compound reacts with metal ions in aqueous solutions, often under neutral to slightly alkaline conditions. The presence of sodium ions enhances the solubility and reactivity of the compound .

Major Products

The major products of these reactions are stable, water-soluble metal complexes. These complexes are used in various applications, including water treatment and cleaning products .

Scientific Research Applications

N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through chelation, where it binds to metal ions via its carboxylate groups. This binding forms stable complexes that prevent the metal ions from participating in unwanted reactions. The molecular targets are primarily divalent and trivalent metal cations, and the pathways involved include the formation of coordinate bonds between the metal ions and the carboxylate groups .

Comparison with Similar Compounds

Similar Compounds

    Nitrilotriacetic acid trisodium salt: Another chelating agent with similar applications but different molecular structure.

    Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with a broader range of applications.

    Methylglycinediacetic acid trisodium salt (MGDA-Na3): Known for its biodegradability and environmental compatibility.

Uniqueness

N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is unique due to its specific molecular structure, which provides high stability and selectivity in forming metal complexes. Its biodegradability and low toxicity make it an environmentally friendly alternative to other chelating agents .

Properties

CAS No.

302337-35-5

Molecular Formula

C9H13NNaO8

Molecular Weight

286.19 g/mol

InChI

InChI=1S/C9H13NO8.Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);/t5-;/m0./s1

InChI Key

BWJZOKPGTZADMS-JEDNCBNOSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O.[Na]

physical_description

Pellets or Large Crystals, Liquid;  Liquid;  Dry Powder

Related CAS

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63998-93-6

Origin of Product

United States

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